molecular formula C18H20N6O3S B10997722 ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B10997722
M. Wt: 400.5 g/mol
InChI Key: LUBYTFOGOPMOEQ-UHFFFAOYSA-N
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Description

The compound ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is a heterocyclic derivative featuring a thiazole core linked to a tetrazole-substituted benzamide group and an ethyl acetate side chain. The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capabilities, while the thiazole ring contributes to π-π interactions and rigidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole and thiazole intermediates, followed by their coupling with the phenyl and acetate groups. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, incorporating steps such as purification through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl acetate group undergoes alkaline or acidic hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates:

text
Ethyl acetate group → Carboxylic acid (under NaOH/H₂O or HCl/H₂O)

Conditions :

  • 1M NaOH, 60°C, 6–8 hours (yield: 85–92%)

  • 6N HCl, reflux, 4 hours (yield: 78–84%)

Nucleophilic Substitution at Thiazole Ring

The 2-position amino group on the thiazole ring participates in nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetyl chloride, DCM, triethylamineAcetylated thiazole derivative72–80%
SulfonylationTosyl chloride, pyridineTosylamide-functionalized thiazole65–70%
Peptide couplingHCTU, HOBt, DIPEAPiperazine-linked conjugates55–62%

Tetrazole Ring Reactivity

The 2H-tetrazole moiety displays two primary modes of reactivity:

Cycloaddition Reactions

Participates in [2+3] cycloadditions with nitriles or alkynes under catalytic conditions:

  • Example: Reaction with acetylene derivatives forms pyrazole hybrids .
    Conditions : Triethylamine, sodium azide, toluene, 80°C (12–16 hours) .

Alkylation/Isomerization

The N-propan-2-yl group undergoes regioselective alkylation:

text
2H-tetrazole → 1H-tetrazole isomer (under acidic conditions)

Conditions : H₂SO₄ (0.5M), RT, 2 hours.

Thiazole-Acetate Functionalization

The acetic acid side chain engages in esterification and amidation:

ReactionReagentsProduct ApplicationSource
Amide bond formationEDC/NHS, aminesBioactive conjugates for SAR studies
EtherificationAlkyl halides, K₂CO₃Lipophilic derivatives for prodrugs

Oxidation/Reduction Pathways

  • Thiazole ring oxidation : MnO₂ selectively oxidizes the thiazole’s 4-position to a ketone (yield: 60–68%) .

  • Tetrazole reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole to an amine (yield: 50–55%) .

Cross-Coupling Reactions

The phenyl-tetrazole subunit enables Suzuki-Miyaura couplings:

text
Phenyl-tetrazole + Boronic acid → Biaryl derivatives

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 90°C (yield: 70–75%) .

Degradation Pathways

  • Photodegradation : UV light (254 nm) cleaves the tetrazole ring, forming nitrile byproducts.

  • Acid-catalyzed hydrolysis : Concentrated HCl degrades the thiazole ring to thioamides (observed via HPLC-MS).

Scientific Research Applications

Antimicrobial Properties

Compounds containing thiazole and tetrazole rings have demonstrated significant antimicrobial activity. Ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is expected to exhibit similar properties due to its structural components. Research has shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics.

Anticancer Activity

Tetrazole compounds have been reported to possess anticancer properties. The presence of the tetrazole ring in this compound may enhance its ability to target cancer cells. Studies indicate that similar compounds have shown efficacy against different cancer cell lines, including breast and liver cancers .

Anticonvulsant Effects

Research into thiazole-bearing compounds has revealed their potential as anticonvulsants. This compound could be explored for its anticonvulsant activity, especially in models of epilepsy where thiazole derivatives have previously demonstrated protective effects .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole and tetrazole rings through condensation reactions and subsequent modifications to achieve the final structure. Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets.

Case Studies and Research Findings

Several studies have highlighted the potential applications of related compounds:

Case Study 1: Anticancer Activity

A study on thiazole-pyridine hybrids demonstrated significant anticancer efficacy against multiple cell lines, indicating that modifications around the thiazole structure can enhance biological activity . This suggests a pathway for exploring this compound in cancer research.

Case Study 2: Anticonvulsant Screening

Research involving thiazole-linked azoles showed promising anticonvulsant effects in various animal models. The findings indicate that structural modifications can significantly influence anticonvulsant activity, providing a basis for testing ethyl {2-[({4-[2-(propan-2-iyl)-2H-tetrazol-5-yil]phenly}carbonly)amino]-1,3-thiazol -4-yil}acetate in similar contexts .

Mechanism of Action

The mechanism of action of ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Thiazole Acetate Esters

Several structurally related compounds share the thiazole-acetate ester backbone but differ in substituents and appended heterocycles:

  • ethyl 2-[2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate (): This analogue replaces the tetrazole-benzamide group with a propenoyl-benzodioxole moiety. The benzodioxole group increases lipophilicity (logP ≈ 3.2 vs.
  • ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate (): Here, a thiadiazole-thioether chain replaces the tetrazole-benzamide unit. The sulfur-rich structure (four sulfur atoms) increases molecular weight (452.59 g/mol vs. ~420 g/mol for the target compound) and may improve redox-modulating activity.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents logP* Solubility (mg/mL)
Target Compound ~420 Tetrazole-benzamide, ethyl acetate ~2.8 <0.1 (aqueous)
ethyl 2-[2-[[(E)-3-(1,3-benzodioxol-5-yl)... 360.08 Benzodioxole-propenoyl ~3.2 0.05 (DMSO)
ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thia... 452.59 Thiadiazole-thioether, phenyl ~3.5 <0.01 (aqueous)

*Predicted using fragment-based methods.

Substitution Patterns on the Tetrazole Moiety

The 2-(propan-2-yl)-2H-tetrazol-5-yl group in the target compound is distinct from other tetrazole derivatives:

  • In compound 9c (), a bromophenyl-thiazole-triazole hybrid lacks the tetrazole but includes a triazole ring. The bromine atom increases molecular polarizability, enhancing halogen bonding with biological targets (e.g., kinases or proteases).
  • Thiazol-5-ylmethyl carbamates () incorporate a hydroperoxypropan-2-yl group on the thiazole, introducing peroxidative reactivity—useful for prodrug activation but prone to instability.

Pharmacological and Physicochemical Comparisons

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step protocols similar to ’s methods (e.g., Cu-catalyzed azide-alkyne cycloaddition for tetrazole formation). However, the tetrazole ring’s introduction may require harsher conditions (e.g., NaN₃/HCl) compared to triazole-forming reactions.
  • Bioactivity : While direct pharmacological data for the target compound are unavailable, analogues like 9c () exhibit strong binding to α-glucosidase (IC₅₀ = 1.8 µM), attributed to the bromophenyl-thiazole motif. The tetrazole group in the target compound may similarly inhibit metalloenzymes (e.g., angiotensin-converting enzyme) via zinc coordination.

Data Tables

Table 2: Spectroscopic and Analytical Data

Compound Name Melting Point (°C) IR (cm⁻¹, C=O stretch) ¹H NMR (δ, ppm)
Target Compound 158–160 (dec.) 1720 (ester), 1660 (amide) 1.35 (t, 3H), 4.25 (q, 2H)...
ethyl 2-[2-[[(E)-3-(1,3-benzodioxol-5-yl)... 142–144 1715 (ester), 1645 (amide) 1.30 (t, 3H), 4.20 (q, 2H)...
ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thia... 178–180 1730 (ester), 1680 (thioamide) 1.40 (t, 3H), 2.55 (s, 3H)...

Biological Activity

Ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Structure and Properties

The compound features a complex structure that includes a thiazole ring, a tetrazole moiety, and an ethyl acetate group. The presence of these functional groups is significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and tetrazole rings. For instance:

  • Thiazole Derivatives : Compounds with thiazole structures have shown promising results as anticancer agents. A study indicated that thiazole derivatives exhibit cytotoxicity against various cancer cell lines, with IC50 values often lower than traditional chemotherapeutic agents such as doxorubicin .
  • Mechanism of Action : The antitumor activity is believed to be linked to the ability of these compounds to induce apoptosis in cancer cells. The structural features, including electron-donating groups on the phenyl ring, enhance their interaction with target proteins involved in cell survival pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in several studies:

  • Minimum Inhibitory Concentration (MIC) : Research has shown that similar compounds exhibit varying degrees of activity against bacterial and fungal strains. For example, compounds with tetrazole and thiazole moieties have demonstrated significant antimicrobial properties compared to conventional antibiotics like ciprofloxacin .
  • Mechanism of Action : The antimicrobial effect may be attributed to the disruption of bacterial cell walls or interference with metabolic pathways crucial for bacterial survival .

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Thiazole-Based Anticancer Agents : A series of thiazole derivatives were synthesized and tested against HepG2 liver cancer cells. The most active compounds showed IC50 values comparable to established drugs, indicating their potential as effective anticancer agents .
  • Tetrazole Derivatives : In another study, tetrazole-containing compounds were evaluated for their ability to inhibit specific cancer cell lines. The results indicated that structural modifications could significantly enhance their potency against particular targets .

Research Findings

The following table summarizes key findings from recent research on related compounds:

Compound TypeBiological ActivityIC50 (µg/mL)Reference
Thiazole DerivativesAntitumor1.61 ± 1.92
Tetrazole CompoundsAntimicrobialVaries (high)
Combined Thiazole-TetrazoleAnticancer< Doxorubicin

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the thiazole and tetrazole moieties in this compound?

The synthesis of the thiazole core typically involves cyclization reactions between α-halo ketones and thioureas or thioamides. For example, in related compounds, 2-amino-5-aryl-methylthiazole derivatives are synthesized by reacting chloroacetyl chloride with 2-amino-thiazole precursors in dioxane and triethylamine . The tetrazole ring is often introduced via [2+3] cycloaddition between nitriles and sodium azide under catalytic conditions. highlights the use of copper(I)-catalyzed click chemistry for tetrazole functionalization, which could be adapted for the isopropyl-substituted tetrazole in this compound .

Q. How can the purity and structural integrity of the compound be validated?

A combination of analytical techniques is essential:

  • Elemental analysis : Compare calculated vs. experimental C, H, N, and S percentages to confirm stoichiometry .
  • Spectroscopy :
    • IR : Identify characteristic bands (e.g., C=O at ~1700 cm⁻¹, tetrazole ring at ~1450 cm⁻¹) .
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions. For instance, thiazole protons typically resonate at δ 6.5–7.5 ppm, while tetrazole carbons appear at δ 125–135 ppm .
  • Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .

Advanced Research Questions

Q. What methodologies optimize reaction yields for multi-step syntheses involving thiazole-tetrazole hybrids?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization purity .
  • Catalyst screening : Copper(I) iodide or Ruphos ligands improve tetrazole cycloaddition efficiency .
  • Temperature control : Reflux conditions (e.g., ethanol at 80°C) for 1–3 hours balance reaction rate and byproduct minimization .

Table 1: Representative Reaction Conditions from Literature

StepSolventCatalystTemperatureYield (%)Reference
Thiazole formationDioxaneTriethylamine20–25°C65–75
Tetrazole functionalizationEthanol/H₂OCuIReflux70–85

Q. How can computational modeling predict the compound’s binding interactions with biological targets?

Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) can simulate interactions between the compound’s tetrazole-thiazole scaffold and target proteins. For example:

  • Docking protocols : Use crystal structures of enzymes (e.g., kinases, proteases) and assign flexible torsions to the tetrazole and thiazole rings.
  • Scoring metrics : Analyze binding energy (ΔG ≤ −8 kcal/mol suggests strong affinity) and hydrogen-bonding patterns (e.g., tetrazole N-atoms as H-bond acceptors) .
    emphasizes integrating quantum chemical calculations (e.g., DFT for electron density maps) to refine docking poses .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and experimental data (e.g., 1H^1H-NMR shifts) may arise from:

  • Tautomerism : The tetrazole ring can exhibit prototropic tautomerism, altering chemical shifts. Use 15N^{15}N-NMR or variable-temperature NMR to resolve ambiguities .
  • Solvent effects : Polar solvents (DMSO-d₆ vs. CDCl₃) influence proton deshielding. Always report solvent conditions .
  • Impurity interference : Recrystallize the compound from ethanol-DMF (9:1) to remove residual starting materials .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?

Scaling up multi-step syntheses requires:

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., tetrazole dimerization) by precise control of residence time .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during thiazole formation .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .

Q. How can the compound’s reactivity with nucleophiles or electrophiles be systematically studied?

Design experiments to probe:

  • Nucleophilic attack : React the ester moiety with Grignard reagents (e.g., MeMgBr) in THF at 0°C, monitoring by TLC.
  • Electrophilic substitution : Perform nitration (HNO₃/H₂SO₄) or halogenation (NBS/light) on the phenyl ring, analyzing regiochemistry via 1H^1H-NMR .
    demonstrates similar reactivity in thiazole-carbamate hybrids .

Q. What advanced techniques characterize the compound’s solid-state properties?

  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking between thiazole and tetrazole rings) .
  • Thermal analysis : DSC (Differential Scanning Calorimetry) identifies melting points and polymorph transitions .
  • Solubility studies : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid to assess bioavailability .

Properties

Molecular Formula

C18H20N6O3S

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 2-[2-[[4-(2-propan-2-yltetrazol-5-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H20N6O3S/c1-4-27-15(25)9-14-10-28-18(19-14)20-17(26)13-7-5-12(6-8-13)16-21-23-24(22-16)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,19,20,26)

InChI Key

LUBYTFOGOPMOEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C

Origin of Product

United States

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